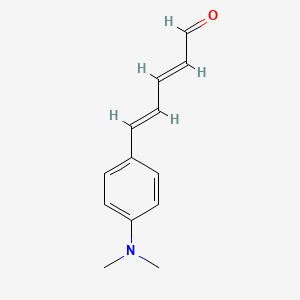(2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienal
CAS No.: 20432-36-4
Cat. No.: VC8164659
Molecular Formula: C13H15NO
Molecular Weight: 201.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20432-36-4 |
|---|---|
| Molecular Formula | C13H15NO |
| Molecular Weight | 201.26 g/mol |
| IUPAC Name | (2E,4E)-5-[4-(dimethylamino)phenyl]penta-2,4-dienal |
| Standard InChI | InChI=1S/C13H15NO/c1-14(2)13-9-7-12(8-10-13)6-4-3-5-11-15/h3-11H,1-2H3/b5-3+,6-4+ |
| Standard InChI Key | JYHAOJGBXVCDOC-GGWOSOGESA-N |
| Isomeric SMILES | CN(C)C1=CC=C(C=C1)/C=C/C=C/C=O |
| SMILES | CN(C)C1=CC=C(C=C1)C=CC=CC=O |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C=CC=CC=O |
Introduction
Chemical Structure and Properties
Structural Features
The molecular formula C₁₃H₁₅NO and molecular weight 201.26 g/mol define its composition . The structure comprises:
-
A 4-(dimethylamino)phenyl group (electron-donating substituent)
-
A penta-2,4-dienal backbone with conjugated double bonds (E,E configuration)
-
An aldehyde moiety at the terminal position
The conjugated system enhances its electrophilic reactivity, particularly at the α,β-unsaturated carbonyl group .
Table 1: Key Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 20432-36-4 | |
| Molecular Formula | C₁₃H₁₅NO | |
| Molecular Weight | 201.26 g/mol | |
| Purity | ≥95% (typical) | |
| SMILES | CN(C)C1=CC=C(C=C1)/C=C/C=C/C=O | |
| InChIKey | JYHAOJGBXVCDOC-GGWOSOGESA-N |
Synthesis and Preparation Methods
Common Synthetic Routes
The compound is synthesized via Wittig-type reactions or aldol condensations, leveraging the reactivity of aldehydes and phosphonium ylides . A representative method involves:
-
Base-Catalyzed Condensation:
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Conditions | Yield (%) | Source |
|---|---|---|---|
| Catalyst | t-BuOK | 40–68 | |
| Solvent | THF | – | |
| Temperature | 0°C → RT | – | |
| Reaction Time | 24 hours | – |
Industrial and Scalable Methods
For large-scale production, catalytic hydrogenation or cross-aldol reactions are employed, ensuring high selectivity and minimal byproducts. Ruthenium or nickel-supported catalysts are often used to control stereochemistry.
Reactivity and Chemical Behavior
Electrophilic Reactivity
The aldehyde group and conjugated diene system enable diverse reactivity:
-
Nucleophilic Addition: Reacts with amines, thiols, or enolates to form iminium intermediates
-
Cycloadditions: Participates in Diels-Alder or [2+2] reactions under photochemical conditions
-
Oxidation/Reduction: Converts to carboxylic acids or alcohols using KMnO₄ or NaBH₄, respectively
Table 3: Representative Reactions
Photostability and Fluorescence
Applications in Research
Fluorescent Probes and Imaging
Derivatives of this compound are used to design β-amyloid (Aβ)-binding probes for Alzheimer’s disease research. Modifications to the diene system tune emission wavelengths for in vivo imaging .
Material Science
-
Conjugated Polymers: Incorporated into polyenones for optoelectronic applications
-
Dyes and Pigments: Serves as a precursor for nonlinear optical materials
Medicinal Chemistry
-
Antimicrobial Agents: Derivatives show activity against E. coli and S. aureus
-
Cytotoxic Compounds: Induces apoptosis in cancer cell lines via caspase activation
Derivatives and Analogues
Structural Variants
Biosynthetic Relevance
The compound’s structure resembles intermediates in manzamine alkaloid biosynthesis, highlighting its potential in marine natural product research .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume